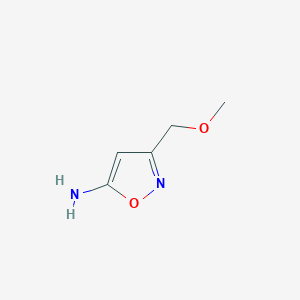
3-(Methoxymethyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Methoxymethyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Selective Inhibitors
3-(Methoxymethyl)-1,2-oxazol-5-amine has been utilized in the synthesis of selective inhibitors targeting glial GABA uptake mechanisms. These inhibitors are crafted through complex synthesis processes, involving regioselective chromic acid oxidation and various reductive techniques. The selective inhibition of glial versus neuronal GABA uptake indicates potential therapeutic applications in neurological conditions where modulation of GABAergic activity is beneficial (Falch et al., 1999).
Development of Antimicrobial Agents
Research has explored the conversion of this compound into N-substituted 2-(aminomethyl)oxazoles. These derivatives exhibit antimicrobial activities, suggesting their potential as scaffolds for developing new antimicrobial agents. The versatility in nucleophilic substitution reactions affords a variety of secondary and tertiary amines, which could be tailored for specific antimicrobial targets (Ibata & Isogami, 1989).
Fluorinated Heterocyclic Compounds Synthesis
The compound is also instrumental in the synthesis of fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. These compounds are synthesized via photochemical methods and find applications in materials science and pharmaceuticals due to their unique properties. The methodology allows for the introduction of various substituents, demonstrating the compound's utility in creating fluorinated heterocycles with potential applications ranging from organic electronics to drug discovery (Buscemi et al., 2001).
Anticancer Research
Further, derivatives of this compound have been synthesized and evaluated for their anticancer activities. The creation of Mannich bases derived from 1,2,4-triazoles showcases the compound's role in developing potential anticancer agents. These studies contribute to the ongoing search for novel compounds with efficacy against various cancer cell lines, highlighting the compound's significance in medicinal chemistry research (Holla et al., 2003).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Additionally, this compound has been involved in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds. These modified hydrogels have increased thermal stability and exhibited promising antibacterial and antifungal activities, indicating potential applications in biomedical engineering and drug delivery systems (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPKQBVXKQCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)


![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)


![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)
![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)
![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)



